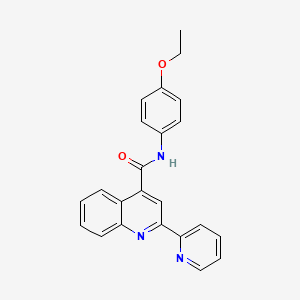![molecular formula C25H31N3O3 B11155249 1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155249.png)
1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the substituents. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The substituents can be introduced through various reactions such as alkylation, acylation, and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide include:
- N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[ethyl(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[ethyl-(2-methylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-4-6-15-27-17-20(16-23(27)29)24(30)26-21-13-11-19(12-14-21)25(31)28(5-2)22-10-8-7-9-18(22)3/h7-14,20H,4-6,15-17H2,1-3H3,(H,26,30) |
InChI Key |
XXKIKFPSLRXGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155166.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11155183.png)
![7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11155185.png)

![N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11155190.png)
![4-ethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11155217.png)
![Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate](/img/structure/B11155222.png)

![methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate](/img/structure/B11155228.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11155235.png)
![Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11155242.png)
![1-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155243.png)
![1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155246.png)
